Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile
Description
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound characterized by a rigid 6/5 fused ring system with a nitrogen atom at the bridgehead position (9-aza) and a nitrile (-CN) group at the exo-3 position. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.22 g/mol (calculated for the free base). The hydrochloride salt form (CAS: 1523541-93-6) is commonly utilized in pharmaceutical synthesis .
This compound serves as a critical intermediate in the synthesis of granisetron derivatives, which are 5-HT₃ receptor antagonists used to treat chemotherapy-induced nausea . The bicyclo[3.3.1]nonane scaffold is pharmacologically significant due to its structural resemblance to tropane alkaloids, enabling interactions with central nervous system (CNS) targets .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-7-4-8-2-1-3-9(5-7)11-8/h7-9,11H,1-5H2/t7?,8-,9+ |
InChI Key |
KSDYBQMBGXRXSQ-CBLAIPOGSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)C#N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted compounds from substitution reactions .
Scientific Research Applications
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects involves its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to substrates, converting alcohols to carbonyl compounds. The molecular targets and pathways involved include interactions with specific enzymes and catalytic systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key analogues and their distinguishing features:
Key Differences and Implications
Ring Size and Skeletal Flexibility
- The 3.3.1 bicyclic system (e.g., target compound) provides a compact, rigid scaffold ideal for receptor binding .
- 4.2.1 analogues (e.g., anatoxin-a derivatives) exhibit enhanced conformational flexibility, enabling broader interactions with nicotinic acetylcholine receptors (nAChRs) .
Functional Group Effects
- The nitrile group in the target compound facilitates nucleophilic substitution reactions during derivatization .
- Carboxylate (-COOH) : Increases hydrophilicity and ionic interactions, as seen in 9-benzyl-3-oxa derivatives, which are explored for CNS penetration .
Pharmacological Activity
- Granisetron intermediates : The target compound’s nitrile group is pivotal for 5-HT₃ antagonism, while 3,7-diazabicyclo derivatives with dual N atoms show altered selectivity due to enhanced hydrogen-bonding networks .
- nAChR agonists: 9-Azabicyclo[4.2.1]nonane derivatives mimic anatoxin-a’s structure, leveraging their expanded rings for receptor activation .
Research Findings and Trends
- Bioactivity Optimization : Substitution at the 3-position (e.g., -CN, -COOCH₃, -NH₂) directly impacts target selectivity. For example, nitrile-containing derivatives show superior 5-HT₃ affinity over carboxylate esters .
- Stereochemical Influence : Exo-isomers generally exhibit higher metabolic stability than endo counterparts due to reduced steric hindrance in enzymatic environments .
- Emerging Applications : 3,7-Diazabicyclo derivatives are being explored as bifunctional catalysts in asymmetric synthesis, leveraging their rigid chiral centers .
Biological Activity
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound belongs to a class of bicyclic compounds characterized by a nitrogen atom in the ring structure. Its molecular formula is with a distinctive bicyclic framework that influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways critical for cellular functions.
- Receptor Modulation : It has shown potential in binding to neurotransmitter receptors, influencing neurotransmission and possibly affecting mood and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects :
- Studies suggest the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
- Its structural similarity to psychoactive substances indicates potential therapeutic applications in treating anxiety and depression.
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing promising results:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Its applications span various fields including:
- Medicinal Chemistry : As a precursor or lead compound in drug development targeting neurological disorders.
- Chemical Research : Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
